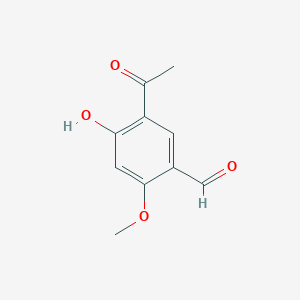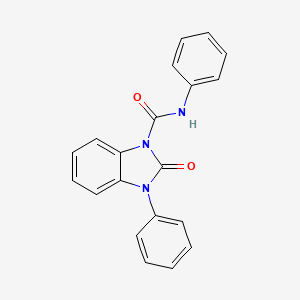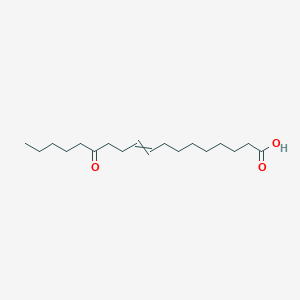
13-Oxooctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Oxooctadec-9-enoic acid, also known as (9E)-13-Oxo-9-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. It is characterized by the presence of a keto group at the 13th carbon and a double bond between the 9th and 10th carbons. This compound is a member of the oxo fatty acids, which are known for their diverse biological activities and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
13-Oxooctadec-9-enoic acid can be synthesized through the enzymatic conversion of linoleic acid derivatives. For instance, the enzymatic conversion of 13-hydroperoxylinoleic acid using flax enzyme preparations results in the formation of 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)-enoic acid . This process involves the formation of an allene epoxide intermediate, which is crucial for the reaction’s progression.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route mentioned above can be scaled up for industrial applications, provided that the enzyme preparations are available in sufficient quantities and the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
13-Oxooctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the keto group and the double bond in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the molecule can undergo addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) under appropriate conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group results in the formation of 13-hydroxy derivatives.
Substitution: Addition reactions at the double bond yield halogenated or hydrogenated products.
Aplicaciones Científicas De Investigación
13-Oxooctadec-9-enoic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 13-Oxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. Its keto group and double bond play crucial roles in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a double bond at the 9th carbon but lacking the keto group.
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th carbons but lacking the keto group.
13-Hydroxy-9-octadecenoic Acid: A hydroxylated derivative of 13-Oxooctadec-9-enoic acid.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
38205-11-7 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
13-oxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9H,2-6,8,10-16H2,1H3,(H,20,21) |
Clave InChI |
LDYZTLZOFONHNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




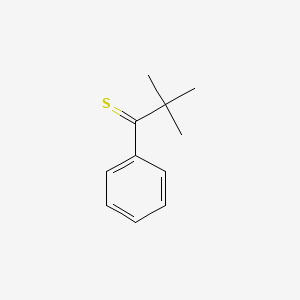
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)

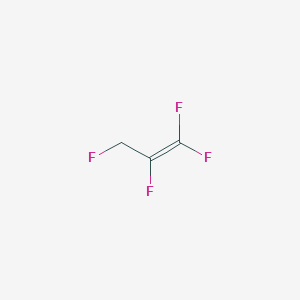


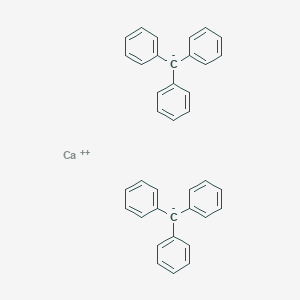
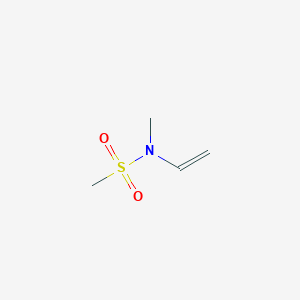

![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
